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molecular formula C19H25N3O B8501692 4,5,6,7-tetrahydro-4-(2-(morpholin-4-yl)ethyl)-1-phenyl-1H-indazole CAS No. 878020-71-4

4,5,6,7-tetrahydro-4-(2-(morpholin-4-yl)ethyl)-1-phenyl-1H-indazole

Cat. No. B8501692
M. Wt: 311.4 g/mol
InChI Key: NTRXRHOREDBYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829559B2

Procedure details

A mixture of 4-(2-chloroethyl)-4,5,6,7-tetrahydro-1-phenyl-1H-indazole (423 mg, 1.62 mmol), K2CO3 (336 mg, 2.43 mmol), morpholin (0.42 mL, 4.87 mmol) and a catalytic amount of KI in 20 mL of DMF is heated to reflux during 18 hours. The solvent is eliminated at reduced pressure, the crude is diluted with ethyl acetate, washed with water, and the organic phase is evaporated at reduced pressure. The resultant crude is purified by chromatography on silica-gel to obtain 4,5,6,7-tetrahydro-4-(2-(morpholin-4-yl)ethyl)-1-phenyl-1H-indazole (384 mg, 1.23 mmol, 76%, oil)
Name
4-(2-chloroethyl)-4,5,6,7-tetrahydro-1-phenyl-1H-indazole
Quantity
423 mg
Type
reactant
Reaction Step One
Name
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH:4]1[CH2:12][CH2:11][CH2:10][C:9]2[N:8]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:7]=[CH:6][C:5]1=2.C([O-])([O-])=O.[K+].[K+].[NH:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1>CN(C=O)C.C(OCC)(=O)C>[N:25]1([CH2:2][CH2:3][CH:4]2[CH2:12][CH2:11][CH2:10][C:9]3[N:8]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)[N:7]=[CH:6][C:5]2=3)[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1 |f:1.2.3|

Inputs

Step One
Name
4-(2-chloroethyl)-4,5,6,7-tetrahydro-1-phenyl-1H-indazole
Quantity
423 mg
Type
reactant
Smiles
ClCCC1C=2C=NN(C2CCC1)C1=CC=CC=C1
Name
Quantity
336 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.42 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux during 18 hours
Duration
18 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant crude is purified by chromatography on silica-gel

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CCC1C=2C=NN(C2CCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.23 mmol
AMOUNT: MASS 384 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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